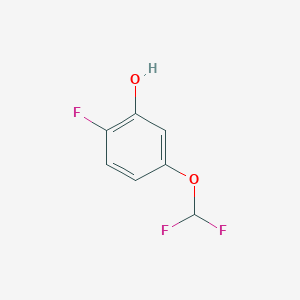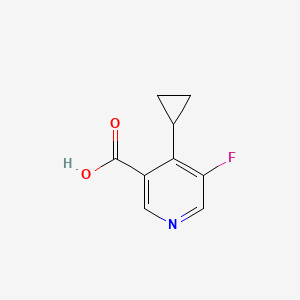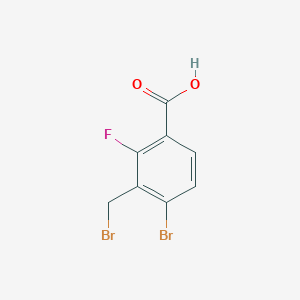
4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid is an organic compound with the molecular formula C8H5Br2FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, bromomethyl, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid to introduce the bromine atom at the 4-position. This is followed by a bromomethylation reaction to add the bromomethyl group at the 3-position. The reaction conditions often involve the use of bromine (Br2) and a suitable catalyst under controlled temperature and pressure to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product. Industrial methods also emphasize the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), inert atmosphere (e.g., nitrogen or argon).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dehalogenated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives are investigated for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: Researchers use it to study the effects of halogenated benzoic acids on biological systems, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of
Propiedades
Fórmula molecular |
C8H5Br2FO2 |
|---|---|
Peso molecular |
311.93 g/mol |
Nombre IUPAC |
4-bromo-3-(bromomethyl)-2-fluorobenzoic acid |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-5-6(10)2-1-4(7(5)11)8(12)13/h1-2H,3H2,(H,12,13) |
Clave InChI |
UIMGBRVFSVIBBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)O)F)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


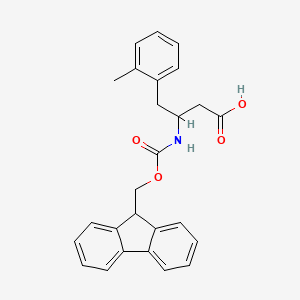

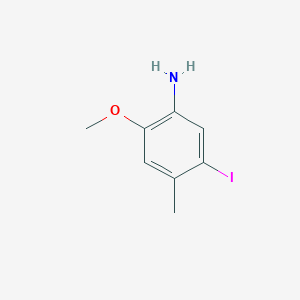
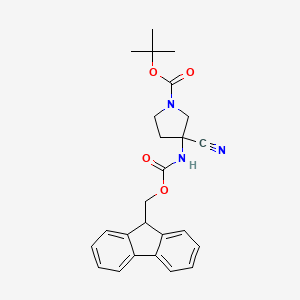
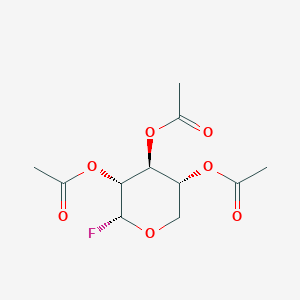
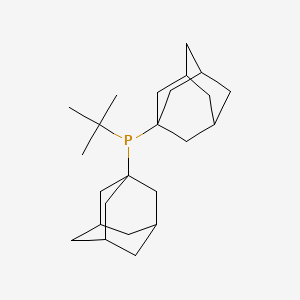
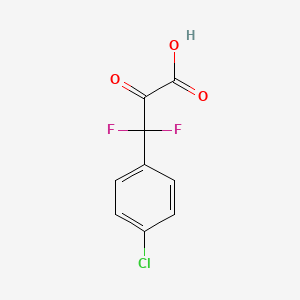
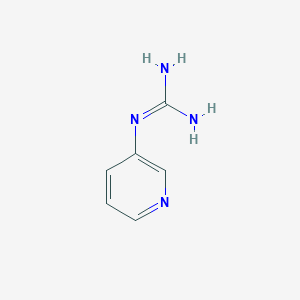

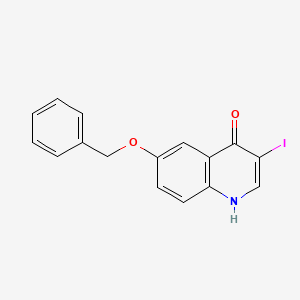
![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12851310.png)
